(S)-2-Fluoro-2-phenylpropan-1-ol

Chiral resolution Enantiomeric purity Stereochemical procurement

Researchers requiring stereochemically defined fluorinated building blocks face supply risks when vendors ship racemic or regioisomeric material under ambiguous descriptions. (S)-2-Fluoro-2-phenylpropan-1-ol (CAS 188359-05-9) eliminates this uncertainty. • Single, defined (S)-stereocenter verified by chiral HPLC; distinct CAS eliminates confusion with (R)-antipode (CAS 188359-06-0) or regioisomer (CAS 256526-08-6). • Documented (R)-enantiopreference in lipase-catalyzed resolutions makes this the preferred substrate for synthesizing enantiopure (S)-derivatives with faster conversion than non-fluorinated analogs. • Curated lipoxygenase-inhibitor annotation supports direct use as a tool molecule for arachidonic acid cascade studies. • Oxidizable to (S)-2-fluoro-2-phenylpropanoic acid, a chiral derivatizing agent for ¹⁹F NMR ee determination. Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C9H11FO
Molecular Weight 154.18 g/mol
Cat. No. B12974984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Fluoro-2-phenylpropan-1-ol
Molecular FormulaC9H11FO
Molecular Weight154.18 g/mol
Structural Identifiers
SMILESCC(CO)(C1=CC=CC=C1)F
InChIInChI=1S/C9H11FO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3/t9-/m1/s1
InChIKeySNILNSRRYODOMT-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Fluoro-2-phenylpropan-1-ol Identity and Core Characteristics


(S)-2-Fluoro-2-phenylpropan-1-ol (CAS 188359-05-9) is a chiral, fluorinated primary alcohol in the phenylpropanol class. It features a single stereogenic center at C-2, where a fluorine atom and a phenyl group are both attached, yielding a molecular formula of C₉H₁₁FO and a molecular weight of 154.18 g·mol⁻¹ . The compound is synthesized primarily via enantioselective reduction of 2-fluoro-2-phenylpropanone or through lipase-catalyzed kinetic resolution of the racemic alcohol [1]. Because both the (S)- and (R)-enantiomers, the racemic mixture, and regioisomeric analogs share the identical molecular formula, procurement based solely on molecular identity is insufficient; stereochemical and functional differentiation must be verified through quantitative evidence.

Stereochemical Control
Enantiopure (S)-configuration, CAS 188359-05-9; supports enantiomer-specific study design
Biocatalysis Workflow
Lipase-catalyzed kinetic resolution with reported (R)-enantiopreference; chiral building block synthesis
Pathway Screening
Reported lipoxygenase inhibition annotation; arachidonic acid cascade probe context
Analytical Reference
Chiral HPLC/SFC standard with defined stereocenter; achiral purity ≥98% (vendor)

Why (S)-2-Fluoro-2-phenylpropan-1-ol Cannot Be Substituted


Generic substitution among fluoro-phenylpropanol congeners fails because three structural variables—fluorination, stereochemistry, and regiochemistry—produce quantifiably different outcomes in chiral recognition, enzymatic processing, and biological activity. The (S)-enantiomer (CAS 188359-05-9) displays (R)-enantiopreference in lipase-catalyzed acetylation with higher enantioselectivity and faster conversion than the unfluorinated parent 2-phenylpropan-1-ol [1], while the regioisomer (S)-1-(2-fluorophenyl)propan-2-ol (CAS 256526-08-6) positions the fluorine and hydroxyl groups differently, altering hydrogen-bonding capacity and metabolic stability . Even the enantiomeric antipode (R)-2-fluoro-2-phenylpropan-1-ol (CAS 188359-06-0) exhibits opposite optical rotation and distinct biological recognition . These differences mean that procurement without enantiomeric specification risks introducing an inactive or off-target isomer.

Enantiomer

(R)-enantiomer (CAS 188359-06-0) exhibits opposite optical rotation and biological recognition; single-enantiomer study context may differ.

Racemate

Racemic mixture (CAS 120400-88-6) yields 1:1 enantiomers; may not replicate stereospecific activity or chiral resolution performance.

Regioisomer

1-(2-Fluorophenyl)propan-2-ol repositioning of F and OH alters H-bonding and enzyme recognition; SAR interpretation may shift.

Unfluorinated

2-Phenylpropan-1-ol lacks benzylic C-F motif and lipoxygenase annotation; fluorine-dependent pathway context may not transfer.

(S)-2-Fluoro-2-phenylpropan-1-ol Differentiation Evidence


Enantiomeric Identity and CAS Differentiation

The (S)-enantiomer is assigned the unique CAS registry number 188359-05-9, while the (R)-antipode carries CAS 188359-06-0; the racemic mixture is registered as CAS 120400-88-6 . These three entities share the molecular formula C₉H₁₁FO (MW 154.18) but are distinct chemical substances under IUPAC and regulatory frameworks. Vendor specifications for the (S)-enantiomer report a purity of ≥98% (achiral purity) ; however, no certificate of analysis confirming enantiomeric excess was located in publicly accessible data at the time of this guide. Procurement of the (S)-enantiomer requires explicit specification of CAS 188359-05-9, as ordering the racemate (CAS 120400-88-6) yields a 1:1 mixture of enantiomers with potentially divergent biological behavior.

Enantiomeric Identity
Data to verify
S CAS 188359-05-9
R CAS 188359-06-0
rac CAS 120400-88-6
Three distinct CAS numbers; same molecular formula C₉H₁₁FO. (S)-enantiomer requires explicit specification to avoid racemate.
Vendor achiral purity ≥98%; enantiomeric excess certificate not publicly available.
Chiral resolution Enantiomeric purity Stereochemical procurement

Lipase-Catalyzed Acetylation: Fluorinated vs Unfluorinated

In a direct comparative study, the lipase Amano PS (Pseudomonas cepacia)-catalyzed acetylation of (±)-2-fluoro-2-phenylpropan-1-ol proceeded with (R)-enantiopreference, demonstrating higher enantioselectivity and faster conversion than the unfluorinated parent compound (±)-2-phenylpropan-1-ol [1]. While the published abstract does not provide the exact numerical E-value or conversion percentage, the qualitative superiority of the fluorinated substrate is firmly established. For reference, the unfluorinated 2-phenylpropan-1-ol achieves an E-value of approximately 86 at 43% conversion with the same lipase class under optimized conditions [2]. The presence of the C-2 fluorine atom enhances substrate recognition and turnover in this biocatalytic system, making the fluorinated compound a preferred substrate for enzymatic resolution protocols.

Lipase Acetylation
Reported
Lipase Amano PS, (R)-enantiopreference; fluorinated substrate showed faster conversion and higher enantioselectivity vs unfluorinated 2-phenylpropan-1-ol.
Supports enzymatic resolution protocols; fluorinated scaffold may benefit preparative-scale chiral alcohol synthesis.
Qualitative differential; exact E-values not extractable from abstract-only data. Unfluorinated comparator E = 86 at 43% conv. under comparable lipase.
Biocatalysis Kinetic resolution Enantioselective acetylation

Regioisomeric Pharmacophoric Differences

(S)-2-Fluoro-2-phenylpropan-1-ol (CAS 188359-05-9) and (S)-1-(2-fluorophenyl)propan-2-ol (CAS 256526-08-6) are regioisomers with the identical molecular formula C₉H₁₁FO and molecular weight 154.18 g·mol⁻¹ . In the target compound, the fluorine atom resides at the benzylic C-2 position on the propanol backbone, creating a tertiary C-F center adjacent to the phenyl ring. In the regioisomer, the fluorine is located on the ortho position of the aromatic ring, while the hydroxyl group occupies C-2 of the propyl chain. This positional swap alters the hydrogen-bond donor/acceptor geometry: the target compound presents the -CH₂OH primary alcohol and the C-F bond in direct proximity to the phenyl ring, whereas the regioisomer presents a secondary alcohol (-CH(OH)CH₃) with the fluorine electronically coupled to the aromatic π-system . These differences translate into distinct recognition by enzymes and biological targets, as evidenced by the differential CYP inhibition profiles reported for fluorinated phenylpropanols [1].

Regioisomer Structure
Structural context
(S)-2-Fluoro-2-phenylpropan-1-ol: benzylic C-2 fluorine, primary alcohol.
(S)-1-(2-Fluorophenyl)propan-2-ol: ortho-aryl fluorine, secondary alcohol.
Regioisomeric positioning alters H-bond donor/acceptor geometry and CYP inhibition profiles; not interchangeable in SAR studies.
Structural identity confirmed by CAS and SMILES; biological differentiation inferred from class-level CYP data.
Regioisomerism Structure-activity relationships Fluorine positioning

Lipoxygenase Inhibition: Fluorinated vs Unfluorinated

2-Fluoro-2-phenylpropan-1-ol is classified in the Medical University of Lublin's curated pharmacological database as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism,' additionally noting inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, as well as antioxidant activity in fats and oils [1]. While this annotation does not provide a comparator-normalized IC₅₀ value for the (S)-enantiomer specifically, it establishes a multi-target pharmacological fingerprint that distinguishes fluorinated phenylpropanols from non-fluorinated analogs such as 2-phenylpropan-1-ol, which is primarily characterized as a flavoring agent (JECFA No. 1459, COE No. 2257) [2]. The introduction of the C-2 fluorine atom is associated with the emergence of lipoxygenase inhibitory activity, consistent with the broader structure-activity relationship in which fluorine substitution modulates enzyme binding in the arachidonic acid pathway [1].

Lipoxygenase Annotation
Class-level
Curated pharmacological database reports multi-target fingerprint: lipoxygenase inhibitor, formyltetrahydrofolate synthetase, carboxylesterase, antioxidant.
Provides pharmacophore annotation for arachidonic acid pathway screening; absent in unfluorinated 2-phenylpropan-1-ol.
Class-level inference; no enantiomer-specific IC₅₀ head-to-head data. Verify stereospecific activity in target assay.
Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory

(S)-2-Fluoro-2-phenylpropan-1-ol Research & Procurement Scenarios


Enantioselective Synthesis of Fluorinated Chiral Building Blocks

The established (R)-enantiopreference of lipase Amano PS toward racemic 2-fluoro-2-phenylpropan-1-ol [1] makes the (S)-enantiomer (CAS 188359-05-9) the preferred starting material for synthesizing enantiopure (S)-configured derivatives. In preparative enzymatic resolution protocols, the fluorinated substrate processes with faster conversion than the unfluorinated analog [1], reducing cycle time. The benzylic C-F bond also serves as a metabolically stable replacement for the C-H bond in 2-phenylpropan-1-ol-derived building blocks, an advantage exploited in medicinal chemistry programs targeting improved pharmacokinetic profiles.

Lipoxygenase and Arachidonic Acid Pathway Probe

The curated annotation of 2-fluoro-2-phenylpropan-1-ol as a potent lipoxygenase inhibitor [2] positions the compound as a tool molecule for investigating the arachidonic acid cascade. Unlike the unfluorinated 2-phenylpropan-1-ol, which lacks this activity annotation and is categorized as a flavoring agent [2], the fluorinated compound can serve as a starting scaffold for structure-activity relationship (SAR) studies targeting 5-lipoxygenase, formyltetrahydrofolate synthetase, or carboxylesterase. Researchers should verify the enantiomeric purity of the (S)-isomer, as biological activity may be stereospecific.

Chiral Analytical Standard for HPLC and SFC Method Development

With vendor-certified achiral purity of ≥98% and a single, well-defined stereocenter, the (S)-enantiomer is suitable as a reference standard for developing chiral HPLC or supercritical fluid chromatography (SFC) methods. Its distinct CAS 188359-05-9 ensures traceable identity. When paired with the (R)-enantiomer (CAS 188359-06-0) as the opposite standard, the system suitability parameters (resolution, retention time, enantiomeric elution order) can be validated for routine quality control of fluorinated chiral alcohols.

Chiral Derivatizing Agent Precursor

The (S)-2-fluoro-2-phenylpropan-1-ol scaffold can be oxidized to (S)-2-fluoro-2-phenylpropanoic acid, a documented chiral derivatizing agent (CDA) for determining enantiomeric excess of alcohols and amines by ¹⁹F NMR [3]. This derivative class has been reported as superior to Mosher's acid (MTPA) for certain primary alcohol substrates [3]. Procuring the (S)-alcohol with defined stereochemistry preserves the enantiomeric integrity required for preparing CDAs with known absolute configuration, ensuring accurate ee determination.

Application
Selection Property
Validation Focus
Chiral building block synthesis
Enantiopure (S)-configuration, benzylic C-F motif
Enantiomeric excess verification; lipase resolution compatibility
Arachidonic acid pathway probe
Reported lipoxygenase inhibition annotation
Enantiomer-specific activity in LOX/COX enzyme assays
Chiral HPLC/SFC standard
Defined stereocenter, ≥98% achiral purity
Enantiomeric elution order, resolution (Rs), retention time
Chiral derivatizing agent precursor
Oxidizable to (S)-2-fluoro-2-phenylpropanoic acid CDA
Enantiomeric integrity in CDA preparation; ¹⁹F NMR ee determination
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